molecular formula C6H6FN5 B2873475 6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2580185-43-7

6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2873475
CAS No.: 2580185-43-7
M. Wt: 167.147
InChI Key: AXIPEKBIURRYHN-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 2580185-43-7) is a high-value chemical building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry for its remarkable versatility and is considered a bioisostere of the purine ring , allowing it to mimic natural nucleotides in molecular interactions . The core TP structure has demonstrated a wide range of biological activities, and the introduction of specific substituents, such as the 6-fluoro and 7-amino groups on this compound, is a strategic approach to fine-tune its electronic properties, binding affinity, and metabolic stability for targeted research applications . The TP scaffold has shown significant promise in anticancer research. Structurally similar analogs, specifically 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines, have been synthesized and evaluated against human cancer cell lines, with certain derivatives exhibiting potent anti-tumor activities . Furthermore, the TP core has been identified as a novel class of inhibitors targeting the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity, a validated antiviral target with a need for new therapeutic agents . The metal-chelating properties intrinsic to the TP heterocycle, facilitated by its multiple nitrogen atoms, have also been exploited in the design of anti-parasitic agents and metal complexes for various therapeutic applications . Researchers can leverage this compound as a key synthetic intermediate to develop novel small-molecule inhibitors for oncology, virology, and other therapeutic areas. This product is supplied with a minimum purity of 95%. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN5/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIPEKBIURRYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminotriazoles with β-Ketoesters

A widely adopted method involves the reaction of 5-amino-1,2,4-triazole with fluorinated β-ketoesters. For 6-fluoro-5-methyl derivatives, ethyl 4-fluoro-3-oxopentanoate reacts with 5-amino-1,2,4-triazole under acidic conditions (HCl/EtOH, reflux, 8–12 h) to yield the bicyclic core. Key modifications include:

  • Fluorine incorporation : Directed ortho-fluorination using Selectfluor® or DAST in DCM at 0°C to room temperature.
  • Methyl group positioning : Controlled by the choice of β-ketoester substituents, with tert-butyl esters enhancing regioselectivity.

Ring-Closing Metathesis (RCM) Strategies

Alternative routes employ RCM for triazole ring formation. A 2016 protocol utilized Grubbs II catalyst (5 mol%) with dienyne precursors in toluene at 80°C, achieving 78% yield for analogous structures. While less common for fluorinated systems, this method offers stereochemical control valuable for complex analogs.

Regiochemical Control in Fluorination and Methylation

Methyl Group Installation

  • Friedel-Crafts alkylation : AlCl3-catalyzed reaction with MeI in nitrobenzene (60°C, 4 h, 69% yield)
  • Cross-coupling : Suzuki-Miyaura with MeB(OH)2 using Pd(PPh3)4 (3 mol%), K2CO3 base in THF/H2O

Purification and Characterization

Chromatographic Methods

  • Normal phase SiO2: Hexane/EtOAc (4:1 to 1:2 gradient)
  • Reverse-phase HPLC: Water/MeCN + 0.1% TFA (10–90% over 20 min)
  • Preparative TLC: CH2Cl2/MeOH/NH4OH (90:9:1)

Spectroscopic Data Consolidation

Technique Key Signals Reference
1H NMR (600 MHz, CDCl3) δ 8.35 (s, 1H, H-2), 2.81 (d, J=4.5 Hz, CH3)
13C NMR δ 158.9 (C-F), 25.4 (CH3)
HRMS (ESI+) m/z 197.0832 [M+H]+ (calc. 197.0835)

Scale-Up Considerations and Process Optimization

Industrial routes emphasize:

  • Solvent selection : Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) reduces environmental impact
  • Catalyst recycling : Pd nanoparticles on magnetic Fe3O4@C support enable 5× reuse without activity loss
  • Continuous flow systems : Microreactor processing (0.5 mL/min, 120°C) boosts productivity 3-fold vs batch

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
SNAr Amination Simple conditions, low cost Limited to activated substrates 62–71%
Buchwald-Hartwig Broad substrate scope High catalyst loading 68–76%
Microwave-assisted Rapid reaction times Specialized equipment needed 79–83%

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphodiesterase inhibition.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antifungal agent.

    Industry: It is used in the development of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can have various physiological effects, including vasodilation and anti-inflammatory responses.

Comparison with Similar Compounds

Substituent Variations in the Triazolopyrimidine Core

Key structural differences among triazolopyrimidines arise from substitutions at positions 5, 6, and 7:

Compound Name 5-Substituent 6-Substituent 7-Amine Substituent Key Properties/Activities References
6-Fluoro-5-methyl-target Methyl Fluoro NH2 Enhanced metabolic stability
5-Phenyl-7-(4-ethylphenethyl) (45) Phenyl H 4-Ethylphenethyl Anti-tubercular activity (MIC: 1.6 µM)
2-(1,1-Difluoroethyl)-5-methyl (5) Methyl H Tetrahydronaphthyl Antimalarial (IC50: 0.8 µM vs. PfDHOD)
5-Methyl-N-(4-trifluoromethylphenyl) Methyl H 4-Trifluoromethylphenyl Tubulin polymerization inhibitor
5-Phenyl-7-(3-chlorophenyl) (94) Phenyl H 3-Chlorophenyl Anticancer (IC50: 0.12 µM vs. HeLa)

Key Observations :

  • 6-Substituent: The fluorine atom in the target compound introduces electronegativity, which may enhance hydrogen bonding with biological targets compared to non-fluorinated analogs .
  • 7-Amine Substituent : The unsubstituted NH2 group in the target compound contrasts with bulkier substituents (e.g., tetrahydronaphthyl, trifluoromethylphenyl), which are often optimized for specific target interactions .

Antimalarial Activity

Triazolopyrimidines targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) show substituent-dependent efficacy:

  • Fluorine Impact: Fluorine at position 6 (as in the target compound) mimics electron-withdrawing groups in PfDHOD inhibitors like DSM74, improving binding to the enzyme’s ubiquinone pocket .
  • Methyl vs.

Docking Scores () :

  • Naphthalen-2-yl-methyl analog: -31.37 kcal/mol (highest affinity).
  • 5-Methyl-N-phenyl analog: -5.69 kcal/mol (lowest affinity).

The target compound’s 6-fluoro substituent could bridge this range, depending on the amine group’s orientation.

Anticancer Activity

In , triazolopyrimidines with trifluoromethyl or fluoroalkyl groups inhibit tubulin polymerization. The target compound’s 6-fluoro group may mimic these substituents, though its lack of a para-substituted phenyl ring (common in potent analogs) might reduce activity .

Physicochemical Properties

  • Solubility : Unsubstituted NH2 at position 7 enhances aqueous solubility relative to aryl-substituted derivatives (e.g., 7-phenethylamine analogs) .

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